molecular formula C20H16N2O8S B2696927 methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate CAS No. 1170572-39-0

methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate

Cat. No.: B2696927
CAS No.: 1170572-39-0
M. Wt: 444.41
InChI Key: GFZGQJNARGOKRF-UHFFFAOYSA-N
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Description

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a furan ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and furan rings, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in binding interactions with proteins, affecting their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate is unique due to its combination of the benzo[d][1,3]dioxole and furan moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-[[5-(1,3-benzodioxol-5-ylsulfamoyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S/c1-27-20(24)12-2-4-13(5-3-12)21-19(23)16-8-9-18(30-16)31(25,26)22-14-6-7-15-17(10-14)29-11-28-15/h2-10,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGQJNARGOKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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